3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones, which are characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the field of antibacterial agents and other pharmacological activities.
3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride is classified as a pharmaceutical compound with potential use as an antibiotic. It may also exhibit properties relevant to other therapeutic areas, such as anti-inflammatory or analgesic effects.
The synthesis of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of 4-aminocyclohexylamine with an appropriate carbonyl compound under acidic conditions to form the oxazolidinone ring.
Technical Details:
The molecular structure of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride can be described as follows:
The primary reactions involving 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride include:
Technical Details:
The mechanism of action for 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to that of other oxazolidinones like linezolid.
Research indicates that compounds in this class bind to the 50S subunit of bacterial ribosomes, preventing the formation of functional ribosomal complexes necessary for protein translation.
Relevant data regarding toxicity and pharmacokinetics are essential for further understanding its safety profile and therapeutic potential.
3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride has potential applications in:
This compound represents a promising area of study within medicinal chemistry, particularly given the ongoing need for effective antibacterial therapies amidst rising resistance rates. Further research into its efficacy and safety will be crucial for its development as a therapeutic agent.
The 1,3-oxazolidin-2-one ring represents a five-membered cyclic carbamate featuring nitrogen and oxygen atoms at positions 1 and 3, respectively. This heterocyclic nucleus has evolved from a structural curiosity to a pharmacophoric cornerstone in antibacterial therapeutics, largely catalyzed by the clinical success of linezolid, the first FDA-approved oxazolidinone antibiotic (2000). Linezolid revolutionized the treatment of multidrug-resistant Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP), achieving peak global sales exceeding $1.3 billion annually [3] [6].
The scaffold's therapeutic value stems from its unique mechanism of action and favorable drug-like properties. Oxazolidinones selectively inhibit bacterial protein synthesis by binding to the 23S rRNA within the 50S ribosomal subunit's peptidyl transferase center. This interaction prevents the formation of the initiation complex (comprising formyl-methionyl-tRNA, mRNA, and the ribosome), arresting translation at an early stage—a mechanism distinct from other antibiotic classes, thereby minimizing cross-resistance [3] [7]. Beyond antibacterial activity, the oxazolidinone ring functions as a versatile bioisostere for ester, amide, or urea functionalities, enhancing metabolic stability by mitigating susceptibility to hydrolytic enzymes while retaining hydrogen-bonding capabilities critical for target engagement [2] [6].
Structural optimization of the oxazolidinone core has yielded successive generations of clinical candidates, each addressing limitations of predecessors while expanding the spectrum of activity:
Table 1: Clinically Significant Oxazolidinone-Based Antibacterial Agents
Compound (Brand) | Key Structural Features | Clinical Status/Use | Advantages over Linezolid |
---|---|---|---|
Linezolid (Zyvox®) | 5-Acetamidomethyl group; morpholine ring | Approved (2000) for MDR Gram-positive infections | First-in-class; broad spectrum |
Tedizolid (Sivextro®) | Hydroxymethyl group; D-ring pyridine/oxazole | Approved (2014) for ABSSSI | Once-daily dosing; potency against some linezolid-resistant strains |
Contezolid (Xerava®) | Biaryl C-ring; phosphonooxymethyl prodrug | Approved (2021) in China for complicated skin infections | Improved safety profile (reduced myelosuppression) |
Delpazolid (LCB01-0371) | Pyridylpyrazole D-ring | Phase II for multidrug-resistant tuberculosis | Enhanced activity against Mycobacterium tuberculosis |
Radezolid (RX-1741) | Biaryl C-ring; triazole D-ring | Phase II (discontinued) for CAP | Broader spectrum including atypical pathogens |
Beyond antibacterials, oxazolidinones demonstrate remarkable pharmacological plasticity, forming the core of drugs targeting diverse therapeutic areas. The muscle relaxant metaxalone exploits the scaffold's rigidity for spasmolytic activity, while the anticoagulant rivaroxaban (a Factor Xa inhibitor) incorporates oxazolidinone to enhance binding specificity and metabolic stability in treating thrombotic disorders [6]. This versatility underscores the oxazolidinone ring's capacity to serve as a multifunctional pharmacophore adaptable to various biological targets through strategic peripheral substitutions.
Cyclohexylamine—a primary amine attached to a saturated six-membered carbocycle—represents a fundamental structural motif conferring distinct conformational and electronic advantages in drug design. Its non-planar chair conformation enables precise three-dimensional positioning of the amino group relative to attached pharmacophores, facilitating optimal interactions within enzyme active sites or receptor pockets. The aliphatic amine provides a protonation site under physiological conditions (pKa ~10.5), forming strong ionic bonds with aspartate or glutamate residues in target proteins, while the hydrophobic cyclohexyl ring enhances membrane permeability through favorable lipid partitioning [1] [9].
The stereochemical complexity of 4-aminocyclohexyl derivatives, particularly the distinction between equatorial (eq) and axial (ax) amine orientations, profoundly influences biological activity. Equatorially positioned amines typically exhibit superior receptor complementarity and metabolic stability compared to their axial counterparts due to reduced steric strain and minimized 1,3-diaxial interactions. For instance, in kinase inhibitors targeting anaplastic lymphoma kinase (ALK), the equatorial 4-aminocyclohexyl moiety in brigatinib optimizes binding affinity and selectivity, contributing to its FDA approval for ALK-positive non-small cell lung cancer [9]. Similarly, the 4-aminocyclohexyl fragment in crizotinib analogs enhances solubility and modulates off-target interactions, improving therapeutic indices.
Table 2: Therapeutic Applications of Cyclohexylamine-Containing Pharmacophores
Drug Class | Representative Agent | Role of Cyclohexylamine | Biological Target |
---|---|---|---|
Kinase Inhibitors | Brigatinib | Equatorial amine enhances binding to ALK active site | Anaplastic lymphoma kinase (ALK) |
Antivirals | Oseltamivir analogs | Hydrophobic anchor for neuraminidase interaction | Influenza neuraminidase |
Anticonvulsants | Riluzole derivatives | Modulates glutamate release via membrane interaction | Sodium channels; glutamate receptors |
Hormone Modulators | Steroidal hybrids | Spiro-fused rings alter pharmacokinetics and selectivity | Steroid receptors (e.g., aldosterone, progesterone) |
The cyclohexyl ring serves as a conformationally constrained bioisostere for flexible alkyl chains or planar aromatic systems, reducing entropic penalties upon binding and enhancing target specificity. This constraint is exemplified in steroidal hybrids where spiro-fused cyclohexyl rings appended to steroid cores (e.g., drospirenone, spirorenone) impart rigidity that optimizes receptor binding geometry, significantly altering pharmacological profiles—transforming mineralocorticoid antagonists into potent progestins with reduced off-target effects [1]. Furthermore, the metabolic resilience of the saturated ring system minimizes oxidative deactivation pathways common to aromatic systems, prolonging plasma half-lives. When integrated with heterocyclic scaffolds like oxazolidinone, the cyclohexylamine fragment provides a versatile vector for introducing additional pharmacophores or modulating physicochemical properties, creating synergistic effects that enhance drug-likeness and target engagement.
The molecular hybrid 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride exemplifies this strategic integration. The protonated amine enhances aqueous solubility critical for formulation, while the hydrophobic cyclohexyl ring balances the polarity of the oxazolidinone carbamate. Stereochemistry at the cyclohexyl C4 position dictates the spatial orientation of the oxazolidinone ring relative to the ammonium group, potentially enabling bidentate ionic/hydrogen-bonding interactions with biological targets. This architecture positions the compound as a versatile intermediate for further derivatization—offering sites for N-acylation, sulfonylation, reductive alkylation, or nucleophilic addition to the oxazolidinone carbonyl—while maintaining favorable ADME properties characteristic of both pharmacophores. Its structural duality reflects a rational approach to modern drug design, leveraging complementary heterocyclic and alicyclic components to address complex therapeutic challenges.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0